4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group, which imparts distinct chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, allowing for large-scale synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Ethanol, dichloromethane, dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA . This binding disrupts the normal function of these enzymes, leading to the inhibition of bacterial replication and growth.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Shares a similar trifluoromethyl group but differs in the position of the carboxylic acid group.
4-(Trifluoromethyl)nicotinic acid: Another compound with a trifluoromethyl group, used in similar applications.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: An isomer with the trifluoromethyl group in a different position, affecting its chemical properties.
Uniqueness
The uniqueness of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid lies in its specific structure, which combines the trifluoromethyl group with the imidazo[4,5-c]pyridine scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8F3N3O2 |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5-3(12-2-13-5)1-4(14-6)7(15)16/h2,4,6,14H,1H2,(H,12,13)(H,15,16) |
InChI Key |
JMWNNOICPMQBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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